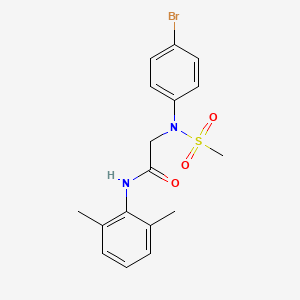![molecular formula C15H25NO B5187780 N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5187780.png)
N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,3-dimethylphenoxy)propyl]-1-butanamine, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
DMPP's mechanism of action is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of plants by interfering with their metabolic processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain enzymes in bacteria, leading to their death. DMPP has also been shown to inhibit the growth of plant roots by disrupting their metabolic processes.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, its effectiveness can vary depending on the type of microorganism or plant being studied, and it may not be effective against all strains.
Future Directions
There are several potential future directions for research on DMPP. One area of interest is its potential use as a herbicide, as it has been shown to be effective against certain plant species. Another area of interest is its potential use as an antimicrobial agent, particularly against antibiotic-resistant strains of bacteria. Additionally, further research is needed to fully understand DMPP's mechanism of action and its potential applications in various scientific fields.
Synthesis Methods
DMPP can be synthesized by reacting 2,3-dimethylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. The resulting product is then further reacted with 1-chlorobutane to yield DMPP.
Scientific Research Applications
DMPP has been extensively studied for its potential use in various scientific fields. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi. DMPP has also been investigated for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plants.
properties
IUPAC Name |
N-[3-(2,3-dimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-10-16-11-7-12-17-15-9-6-8-13(2)14(15)3/h6,8-9,16H,4-5,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUYHWXIXJPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,3-dimethylphenoxy)propyl]butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)
![1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine](/img/structure/B5187711.png)
![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![methyl 4-(3-{benzyl[(ethylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5187746.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5187784.png)
![2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)
